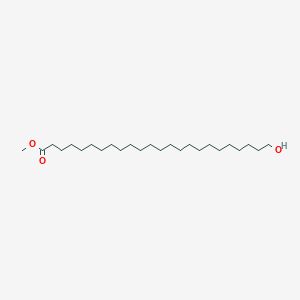
Methyl 24-hydroxytetracosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 24-hydroxytetracosanoate is a chemical compound with the molecular formula C25H50O3. It is an ester derived from tetracosanoic acid, also known as lignoceric acid, and methanol. This compound is characterized by the presence of a hydroxyl group at the 24th carbon position of the tetracosanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 24-hydroxytetracosanoate can be synthesized through the esterification of 24-hydroxytetracosanoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 24-hydroxytetracosanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 24-oxotetracosanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, 24-hydroxytetracosanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: 24-oxotetracosanoate
Reduction: 24-hydroxytetracosanol
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
Methyl 24-hydroxytetracosanoate has several applications in scientific research, including:
Chemistry: It is used as a reference compound in the study of long-chain fatty acid esters and their derivatives.
Biology: The compound is used in the study of lipid metabolism and the role of hydroxylated fatty acids in biological systems.
Medicine: Research on this compound includes its potential use in drug delivery systems and as a component in lipid-based formulations.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of methyl 24-hydroxytetracosanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The hydroxyl group at the 24th carbon position allows for specific interactions with enzymes, influencing the compound’s biological activity. The ester group facilitates its incorporation into lipid bilayers, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxytetracosanoate: Similar in structure but with the hydroxyl group at the 2nd carbon position.
Methyl lignocerate: The ester of tetracosanoic acid without the hydroxyl group.
Uniqueness
Methyl 24-hydroxytetracosanoate is unique due to the specific positioning of the hydroxyl group, which imparts distinct chemical and biological properties. This positioning allows for unique interactions with enzymes and lipid membranes, differentiating it from other hydroxylated and non-hydroxylated long-chain fatty acid esters.
Properties
CAS No. |
37477-30-8 |
|---|---|
Molecular Formula |
C25H50O3 |
Molecular Weight |
398.7 g/mol |
IUPAC Name |
methyl 24-hydroxytetracosanoate |
InChI |
InChI=1S/C25H50O3/c1-28-25(27)23-21-19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22-24-26/h26H,2-24H2,1H3 |
InChI Key |
NCWSJQBNRVEQAI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















